molecular formula C15H11BrF3NO B5117812 N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide

N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide

Cat. No. B5117812
M. Wt: 358.15 g/mol
InChI Key: BGTAFWPEHRQHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide, also known as BTFA, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in various laboratory experiments. It is a white crystalline solid with a molecular formula of C16H12BrF3NO and a molecular weight of 409.17 g/mol. BTFA has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide reacts with the amino groups of lysine residues in peptides and proteins, forming stable amide bonds. This reaction enables the identification and quantification of peptides and proteins using mass spectrometry.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide does not have any known biochemical or physiological effects on living organisms. It is used solely as a labeling reagent in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide as a labeling reagent in laboratory experiments include its high labeling efficiency, stability, and compatibility with various analytical techniques. However, its limitations include the potential for non-specific labeling of amino groups other than lysine residues and the need for careful optimization of labeling conditions.

Future Directions

There are several potential future directions for the use of N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide in scientific research. These include the development of new labeling strategies using N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide, the synthesis of modified N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide derivatives with enhanced labeling efficiency and specificity, and the application of N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide in the analysis of complex biological samples such as tissues and bodily fluids.
In conclusion, N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide is a useful labeling reagent in scientific research that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Its potential future applications in scientific research make it a promising tool for the analysis of peptides and proteins using mass spectrometry.

Synthesis Methods

N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide can be synthesized through various methods, including the reaction of 4-bromo-benzyl chloride with 2,2,2-trifluoroacetamide in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and yield of N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide.

Scientific Research Applications

N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide has been widely used in scientific research as a labeling reagent for the analysis of peptides and proteins using mass spectrometry. It is particularly useful in the identification and quantification of peptides and proteins containing lysine residues. N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide has also been used in the synthesis of fluorescent probes for imaging studies.

properties

IUPAC Name

N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO/c16-12-8-6-11(7-9-12)13(10-4-2-1-3-5-10)20-14(21)15(17,18)19/h1-9,13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTAFWPEHRQHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide

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